molecular formula C15H23N3O4 B12947509 5-(tert-Butyl) 3-ethyl 4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

5-(tert-Butyl) 3-ethyl 4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Cat. No.: B12947509
M. Wt: 309.36 g/mol
InChI Key: CCRDBFBXFVHLLA-UHFFFAOYSA-N
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Description

5-(tert-Butyl) 3-ethyl 4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate is a complex organic compound belonging to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as tert-butyl, ethyl, and methyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl) 3-ethyl 4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, starting materials such as ethyl acetoacetate and hydrazine hydrate can be used to form the pyrazole ring, which is then fused with a pyridine ring through a series of condensation reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl) 3-ethyl 4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-(tert-Butyl) 3-ethyl 4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl) 3-ethyl 4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    5-(tert-Butyl)-2-hydroxybenzaldehyde: Another compound with a tert-butyl group, used in the synthesis of Schiff bases.

    tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: A compound with a similar pyrazole structure, used in various chemical reactions.

Uniqueness

5-(tert-Butyl) 3-ethyl 4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate is unique due to its specific combination of substituents and its fused pyrazole-pyridine structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

5-O-tert-butyl 3-O-ethyl 4-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3,5-dicarboxylate

InChI

InChI=1S/C15H23N3O4/c1-6-21-13(19)12-11-9(2)18(8-7-10(11)16-17-12)14(20)22-15(3,4)5/h9H,6-8H2,1-5H3,(H,16,17)

InChI Key

CCRDBFBXFVHLLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1C(N(CC2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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